Propanesulfinic acid
Description
Overview of Organosulfur Chemistry and Sulfinic Acids within this Class
Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and vital field. wikipedia.org These compounds are integral to life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org The applications of organosulfur compounds are diverse, ranging from life-saving antibiotics like penicillin and sulfa drugs to chemical warfare agents. wikipedia.org
Within the broad class of organosulfur compounds are sulfinic acids, which possess the functional group R-S(O)OH. britannica.com They are one of three types of organosulfur oxyacids, the others being sulfenic acids (R-S-OH) and sulfonic acids (R-SO2-OH). britannica.comwikipedia.org In this series, both the acidity and stability decrease from sulfonic to sulfinic to sulfenic acids. wikipedia.org Sulfinic acids are known for their versatility in organic synthesis and their involvement in various biochemical processes. ontosight.ai
Importance of Alkanesulfinic Acids in Chemical Transformations and Environmental Processes
Alkanesulfinic acids, a subclass of sulfinic acids where the R-group is an alkyl chain, are significant in both chemical synthesis and environmental chemistry. Their reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions, oxidations, and reductions. ontosight.ai This makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
In the environment, alkanesulfinic acids can be involved in atmospheric chemistry. For instance, propanesulfinic acid is a known product of the atmospheric oxidation of dipropyl thiosulfinate, a volatile compound released by Allium genus plants. researchgate.net The subsequent atmospheric reactions of this compound can lead to the formation of sulfur dioxide (SO2), which can contribute to aerosol formation and acid rain. acs.orgsquarespace.com The study of these processes is crucial for understanding the atmospheric sulfur cycle.
Historical Context and Evolution of Research on this compound
While the broader class of alkanesulfonic acids has been a subject of study for some time, with early reports on their synthesis dating back to the mid-20th century, dedicated research on this compound is more recent. atamanchemicals.com Much of the contemporary research on this compound has been driven by its role in atmospheric chemistry. researchgate.netacs.orgsquarespace.com Advanced computational studies have been employed to investigate its reaction mechanisms and kinetics, particularly its interactions with hydroxyl (OH) radicals in the atmosphere. acs.orgsquarespace.comresearchgate.net These studies provide detailed insights into the degradation pathways of this compound and its environmental implications. acs.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
55109-28-9 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
propane-1-sulfinic acid |
InChI |
InChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5) |
InChI Key |
YGUNSCNKBIOMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)O |
Origin of Product |
United States |
Theoretical and Computational Chemistry Investigations of Propanesulfinic Acid
Electronic Structure and Molecular Conformation Analysis
Computational chemistry offers powerful tools to analyze the intrinsic properties of propanesulfinic acid, from its three-dimensional shape to the distribution of its electrons.
The foundational step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as the ground state geometry. For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT) with functionals like M06-2X and high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), have been employed. acs.orgacs.org These calculations solve the Schrödinger equation approximately to find the geometry with the minimum electronic energy.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. This information is crucial for understanding its physical and chemical properties. While specific optimized coordinates are detailed in the supporting information of primary research articles, a representative table of parameters derived from such calculations is presented below. acs.org
Table 1: Representative Ground State Geometry Parameters for this compound Note: This table is a representation of typical data obtained from quantum chemical calculations. Actual values depend on the level of theory and basis set used.
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
|---|---|---|
| Bond Length | S=O | ~1.48 Å |
| S-O | ~1.65 Å | |
| O-H | ~0.97 Å | |
| C-S | ~1.82 Å | |
| C-C | ~1.53 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | O=S-O | ~113° |
| C-S-O | ~105° | |
| S-O-H | ~108° | |
| C-C-S | ~110° | |
| Dihedral Angle | C-C-S-O | Varies with conformation |
This compound is a flexible molecule possessing several single bonds (C-C, C-S, S-O) around which rotation can occur, leading to different spatial arrangements known as conformational isomers or conformers. chemistrysteps.com These conformers represent local minima on the potential energy surface.
Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable isomers. organicchemistrytutor.com The stability of conformers is primarily governed by steric hindrance and torsional strain. Staggered conformations, where atoms or groups on adjacent carbons are farthest apart, are generally lower in energy and thus more stable than eclipsed conformations. chemistrysteps.com For this compound, the orientation of the propyl chain and the hydroxyl group relative to the sulfinyl group (S=O) defines the key conformers. Theoretical studies computationally explore these possibilities to locate the global minimum energy conformation, which is then used as the starting point for studying reaction mechanisms. squarespace.com
The distribution of electron density within the this compound molecule dictates its reactivity. The presence of highly electronegative oxygen atoms significantly influences this distribution through inductive effects. libretexts.orglasalle.edu The oxygen atoms in the sulfinyl (S=O) and hydroxyl (-OH) groups pull electron density away from the sulfur and hydrogen atoms, respectively.
This creates a polar molecule with distinct regions of partial positive and partial negative charge.
High Electron Density: The oxygen atoms, particularly the sulfinyl oxygen, are regions of high electron density (partial negative charge). libretexts.org
Low Electron Density: The hydrogen atom of the hydroxyl group becomes electron-poor (partially positive), making it acidic. The sulfur atom also bears a partial positive charge due to bonding with two highly electronegative oxygen atoms.
This electron distribution, often visualized with electrostatic potential maps, is key to predicting chemical behavior. mdpi.com For instance, the electron-deficient hydrogen is susceptible to abstraction by radical species, and the electron-rich oxygen and electron-deficient sulfur atoms can act as sites for nucleophilic or electrophilic attack, respectively. acs.orglibretexts.org
Conformational Isomers and Stability Assessment
Reaction Energetics and Kinetic Modeling
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
The reactions of this compound, especially its atmospheric oxidation, have been extensively studied using DFT and ab initio methods. acs.orgacs.org One of the most significant reactions is its interaction with the hydroxyl radical (•OH), a key oxidant in the troposphere. Computational studies have identified two primary reaction pathways:
H-atom Abstraction: The •OH radical can abstract a hydrogen atom from various positions on the this compound molecule. Calculations show that the most favorable abstraction is from the acidic -OH group, leading to the formation of a propanesulfonyl radical (CH₃CH₂CH₂S(O)₂) and a water molecule. acs.orgacs.org
•OH Addition: The •OH radical can add to the sulfur atom of the sulfinyl group. This addition forms a prereactive complex which can then proceed to an addition product. acs.org
Furthermore, computational studies have elucidated the formation of this compound as a major product in the atmospheric oxidation of other sulfur-containing compounds, such as dipropyl thiosulfinate (DPTS) and propanesulfinyl chloride (PSICl). nih.govresearchgate.netnih.govsquarespace.com In these reactions, •OH radical addition to the sulfur atom of the parent molecule, followed by bond cleavage, leads to the formation of this compound. researchgate.netsquarespace.com
For a reaction to occur, it must overcome an energy barrier, the peak of which is known as the transition state. libretexts.org Computational chemists locate these short-lived, high-energy structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy or barrier height, a critical factor in determining the reaction rate.
High-level calculations (e.g., CCSD(T)) provide accurate energetics for these processes. acs.orgnih.gov For the reaction of this compound with the •OH radical, the barrier height for the abstraction of the hydrogen from the -OH group was found to be -4.7 kcal/mol relative to the separated reactants, indicating a barrierless and very fast reaction. acs.orgacs.org Similarly, the formation of this compound from the oxidation of its precursors has been shown to proceed through transition states with negative barrier heights relative to the initial reactants, signifying highly favorable reaction channels. nih.govresearchgate.netnih.gov
Table 2: Calculated Reaction Barrier Heights for Reactions Involving this compound Note: Barrier heights are relative to the energy of the separated reactants. Negative values indicate that the transition state is lower in energy than the initial reactants.
| Reaction | Method | Barrier Height (kcal/mol) | Reference |
|---|---|---|---|
| PSIA + •OH → CH₃CH₂CH₂S(O)₂ + H₂O (H-abstraction from -OH) | CCSD(T)//M06-2X | -4.7 | acs.org, acs.org |
| PSIA + •OH → CH₃CH₂CH₂S(O)(OH)₂ (•OH addition to S) | CCSD(T)//M06-2X | -4.5 | acs.org |
| PSICl + •OH → PSIA + Cl• | CCSD(T)//MP2 | -3.0 | nih.gov, researchgate.net, researchgate.net |
Rate Coefficient Calculations (e.g., RRKM-ME Theory)
The kinetics of this compound (PSIA), especially its atmospheric oxidation initiated by hydroxyl (•OH) radicals, has been a subject of detailed computational investigation. These studies employ high-level quantum chemistry calculations coupled with statistical rate theory, such as the Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) theory, to determine reaction rate coefficients under atmospherically relevant conditions.
One of the primary atmospheric degradation pathways for this compound is its reaction with the •OH radical. This reaction can proceed through several channels, including hydrogen abstraction from different sites on the molecule and •OH addition to the sulfur atom. Computational studies have elucidated that the most favorable pathway is the abstraction of the acidic hydrogen atom from the -OH group, leading to the formation of the propanesulfonyl radical (CH₃CH₂CH₂S(O)₂) and water. researchgate.netarxiv.org
The rate coefficients for these reaction pathways are calculated using the MESMER (Master Equation Solver for Multi-Energy Well Reactions) kinetic code, which is based on RRKM-ME theory. These calculations are typically performed over a range of temperatures (e.g., 200–320 K) and pressures (e.g., 0.1–10 atm) to simulate various atmospheric conditions. researchgate.netsquarespace.com For the dominant reaction of PSIA with •OH, the total rate coefficient has been calculated to be approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. arxiv.org This rapid reaction rate suggests a short atmospheric lifetime for this compound.
This compound itself is a significant product in the atmospheric oxidation of other organosulfur compounds, such as dipropyl thiosulfinate (DPTS) and propanesulfinyl chloride (PSICl). researchgate.netsquarespace.com For instance, the reaction of PSICl with •OH radicals has a major channel leading to the formation of this compound and a chlorine radical, with a calculated rate coefficient of 8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. squarespace.com
| Reactants | Major Products | Temperature (K) | Pressure (atm) | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Computational Method |
|---|---|---|---|---|---|
| PSIA + •OH | CH₃CH₂CH₂S(O)₂ + H₂O | 298 | 1 | ~8.40 × 10⁻¹¹ | RRKM-ME (MESMER) arxiv.org |
| Propanesulfinyl chloride (PSICl) + •OH | PSIA + Cl | 298 | 1 | 8.2 × 10⁻¹² | RRKM-ME (MESMER) squarespace.com |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound, aiding in their identification and structural analysis.
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
While dedicated computational studies focusing solely on the full IR and Raman spectra of this compound are not prominent in the reviewed literature, the calculation of harmonic vibrational frequencies is a standard and essential component of theoretical reaction mechanism studies. researchgate.net These calculations are crucial for characterizing the nature of stationary points on a potential energy surface. For reactants and products, all calculated frequencies are real (positive), confirming they are true energy minima. In contrast, transition states are identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
For this compound systems, vibrational frequencies are typically computed using Density Functional Theory (DFT), with functionals such as M06-2X, paired with a suitable basis set like aug-cc-pV(T+d)Z. researchgate.net The prediction of a full infrared or Raman spectrum involves calculating the frequencies and intensities of all vibrational modes. nsf.gov Characteristic vibrational modes for this compound would include:
O-H stretching: A broad band, typically in the high-frequency region.
C-H stretching: Occurring in the 2800-3000 cm⁻¹ region. pressbooks.pub
S=O stretching: A strong absorption expected in the fingerprint region.
C-S and S-O stretching: Found at lower frequencies.
These predicted spectra, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental data to confirm molecular structure. hmdb.ca
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR spectra through computational methods is a well-established technique for structural elucidation of organic molecules. mdpi.com Although no specific computational NMR studies on this compound were identified in the literature search, the standard methodology is broadly applicable.
The most common approach involves the Gauge-Independent Atomic Orbital (GIAO) method. nist.govfaccts.de The typical workflow is a two-step process:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a reliable quantum mechanical method, such as DFT with a functional like B3LYP or M06-2X and an appropriate basis set. mdpi.com
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, most often using the GIAO method. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
This process can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). mdpi.comrasayanjournal.co.in
Computational Methodologies and Basis Set Effects on Accuracy
The reliability of computational predictions is critically dependent on the selection of appropriate theoretical methods and basis sets.
Evaluation of Theoretical Levels for this compound Systems
For studying the thermochemistry and kinetics of organosulfur compounds like this compound, high-accuracy dual-level computational approaches are frequently employed. These methods combine the strengths of different theoretical levels to achieve both accuracy and computational efficiency.
A common and effective approach seen in the literature involves optimizing the geometries of reactants, transition states, and products using a DFT functional known for its robust performance in kinetics and thermochemistry, such as M06-2X, or with Møller-Plesset perturbation theory (MP2). researchgate.netsquarespace.com This is typically paired with a large, flexible basis set that includes diffuse and polarization functions, such as the augmented correlation-consistent basis set aug-cc-pVTZ. researchgate.net
To further refine the energy calculations, single-point energy corrections are performed on the optimized geometries using a more accurate, albeit computationally expensive, method like the Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). researchgate.netsquarespace.com This CCSD(T)//DFT or CCSD(T)//MP2 approach provides a "gold standard" level of accuracy for the energetics of the system. The M06-2X functional has been noted to perform well for determining reaction mechanisms, rate coefficients, and thermochemistry for various sulfur-containing compounds. researchgate.net
| Aspect | Methodology | Basis Set | Application | Reference |
|---|---|---|---|---|
| Geometry Optimization | M06-2X | aug-cc-pVTZ | Atmospheric oxidation of PSIA | arxiv.org |
| Single-Point Energy | CCSD(T) | aug-cc-pVTZ | Atmospheric oxidation of PSIA | arxiv.org |
| Geometry Optimization | MP2 | aug-cc-pV(T+d)Z | Formation of PSIA from PSICl | squarespace.com |
| Single-Point Energy | CCSD(T) | aug-cc-pV(T+d)Z | Formation of PSIA from PSICl | squarespace.com |
| Vibrational Frequencies | M06-2X | aug-cc-pV(T+d)Z | Characterization of stationary points | researchgate.net |
Benchmarking Computational Models against Experimental Data
A crucial step in validating computational methodologies is benchmarking the theoretical results against reliable experimental data. aps.org This process ensures that the chosen computational models accurately reproduce physical reality.
For this compound, there is a notable lack of available experimental data in the reviewed literature for direct benchmarking of calculated properties like rate coefficients or spectroscopic signatures. However, the accuracy of the theoretical levels used in this compound studies can be inferred from their application to analogous compounds where experimental data does exist.
Synthetic Methodologies and Precursor Chemistry of Propanesulfinic Acid and Its Derivatives
Formation Pathways from Organosulfur Precursors
The synthesis of propanesulfinic acid can be achieved through several distinct pathways, starting from various organosulfur precursors. These methods include oxidation of thiols and sulfides, reduction of sulfonyl halides and sulfonic acids, and the reaction of Grignard reagents with sulfur dioxide.
Oxidative Routes from Thiols and Sulfides
The oxidation of thiols (mercaptans) and sulfides (thioethers) represents a direct approach to forming sulfinic acids. google.comlibretexts.org
Oxidation of Thiols: Propanethiol can be oxidized to this compound. However, this reaction requires careful control to avoid over-oxidation to the more stable propanesulfonic acid. google.comresearchgate.net Mild oxidizing agents are generally preferred. For instance, the oxidation of thiols can be achieved using reagents like hydrogen peroxide or peroxyacids. google.comnih.gov A method for preparing high-purity sulfinic acids involves the oxidation of an organic compound containing a sulfhydryl group with a weak oxidation agent, such as an organic peroxyacid, at temperatures below room temperature to prevent further oxidation to the sulfonic acid. google.com The oxidation of 2-methyl-2-propanethiol with 2-(benzenesulfonyl)-3-phenyloxaziridine provides direct evidence for the formation of a sulfenic acid intermediate, which is then further oxidized to the sulfinic acid. lookchem.com
Oxidation of Sulfides: Dialkyl sulfides can also be oxidized to the corresponding sulfoxides, which can be considered derivatives of sulfinic acids. libretexts.org Further controlled oxidation can, in principle, yield sulfinic acids, though this is less common due to the propensity for oxidation to the sulfone. organic-chemistry.org The oxidation of sulfides to sulfoxides or sulfones is a well-established transformation, often employing reagents like hydrogen peroxide or peroxyacids. libretexts.orgorganic-chemistry.org
Reductive Pathways from Sulfonyl Halides or Sulfonic Acids
Reduction of more highly oxidized sulfur compounds is a widely used method for the preparation of sulfinic acids. google.comchez-alice.fr
Reduction of Sulfonyl Halides: Propanesulfonyl chloride is a common precursor for the synthesis of this compound. The reduction can be effected by various reducing agents, including zinc dust, sodium sulfite, or sodium hydrogensulfite. google.comchez-alice.fr The reaction of arenesulfonyl and alkanesulfonyl halides with p-thiocresol in the presence of triethylamine (B128534) at low temperatures yields triethylammonium (B8662869) sulfinates, which upon acidification, provide sulfinic acids in good yields. thieme-connect.com This method is noted for its rapidity, mild conditions, and generality. thieme-connect.com
Reduction of Sulfonic Acids: While sulfonic acids are generally stable and resistant to reduction, certain methods can achieve this transformation. oup.com For example, arenesulfonic acids can be reduced to the corresponding thiols using a mixture of triphenylphosphine (B44618) and a catalytic amount of iodine. oup.comcapes.gov.br Although this method primarily yields thiols, it highlights a reductive pathway for highly oxidized sulfur species. The direct reduction of sulfonic acids to sulfinic acids is less common but can be a potential route under specific conditions.
Sulfinate Formation from Grignard Reagents and Sulfur Dioxide
A classic and effective method for preparing sulfinates involves the reaction of a Grignard reagent with sulfur dioxide. wikipedia.org For the synthesis of propanesulfinate, propylmagnesium bromide would be reacted with sulfur dioxide. The resulting magnesium salt of this compound can then be acidified to yield the free sulfinic acid. This method is advantageous due to the ready availability of Grignard reagents and sulfur dioxide.
In Situ Generation Methodologies for this compound Species
Due to the inherent instability of many sulfinic acids, they are often generated in situ for immediate use in subsequent reactions. chez-alice.frwikipedia.org This approach avoids issues related to decomposition and purification. For example, the acidification of a stable sulfinate salt, prepared via one of the methods described above, just before its intended reaction is a common strategy. wikipedia.org Another approach involves the development of sulfinic acid transfer reagents, such as 2-sulfinyl benzothiazole, which can generate sulfinate salts under mild, oxidation-free conditions for one-pot syntheses of sulfones and sulfonamides. nih.gov
Derivatization Strategies of the Sulfinic Acid Moiety
The sulfinic acid functional group is a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of sulfur-containing compounds.
Esterification and Amidation Reactions of this compound
Esterification: this compound can react with alcohols to form propanesulfinate esters. smolecule.combyjus.com This reaction is analogous to the Fischer esterification of carboxylic acids, typically requiring an acid catalyst. chemguide.co.uk The alkylation of sulfinic acids can lead to either sulfones or sulfinate esters, depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org
Amidation: The reaction of this compound or its activated derivatives with amines leads to the formation of propanesulfonamides. The direct coupling of a carboxylic acid and an amine is often inefficient, necessitating the activation of the acid, for instance, by converting it to an acyl chloride or using coupling reagents. fishersci.it A similar principle applies to the amidation of sulfinic acids. One-pot methods for the synthesis of sulfonamides from sulfinic acids generated in situ have been developed, often involving an oxidation step to form a sulfonyl halide intermediate which then reacts with the amine. nih.gov The sequence of reagent addition can be critical in amidation reactions mediated by reagents like triphenylphosphine and iodine. rsc.org
Synthesis of Chiral this compound Derivatives
The synthesis of chiral sulfinyl compounds, including this compound derivatives, is of great interest due to their application as versatile chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govnih.gov These compounds are also recognized as important pharmacophores in drug design. nih.govnih.gov
A prominent method for preparing enantiomerically enriched sulfinyl derivatives involves the use of chiral auxiliaries. nih.govacs.org One common strategy is the reaction of a racemic sulfinyl chloride with a chiral alcohol. nih.gov For instance, chiral alcohols like menthol (B31143) and diacetone-d-glucose (B1670380) have been effectively used to create diastereomeric sulfinates, which can then be separated. nih.gov Cinchona alkaloids, such as quinine (B1679958) and quinidine, have also been employed as powerful chiral auxiliaries in the synthesis of sulfinyl transfer agents, leading to the production of various sulfoxides with high enantiopurity and yields. acs.orgorganic-chemistry.orgnih.gov This process often involves the formation of a pseudo five-membered oxathiazolidine ring, which enhances the diastereoselectivity of the sulfinyl transfer. organic-chemistry.org
Another approach is the asymmetric oxidation of prochiral sulfides. acs.org While catalytic asymmetric oxidation is a frequently used method for preparing chiral sulfoxides, the use of chiral sulfinates remains a primary route to access both sulfoxides and sulfinamides. acs.org The development of efficient sulfinylating agents is crucial for these transformations. acs.orgorganic-chemistry.orgnih.gov
The following table summarizes some chiral auxiliaries used in the synthesis of chiral sulfinates:
| Chiral Auxiliary | Type of Compound | Reference |
|---|---|---|
| (-)-Menthol | Chiral Alcohol | nih.gov |
| Diacetone-d-glucose | Sugar-derived Chiral Alcohol | nih.gov |
| Quinine | Cinchona Alkaloid | acs.orgorganic-chemistry.orgnih.gov |
| Quinidine | Cinchona Alkaloid | acs.orgorganic-chemistry.orgnih.gov |
| (-)-Ephedrine | Amino Alcohol | acs.org |
| Cholesterol | Steroid Alcohol | nih.gov |
Nucleophilic Addition Reactions Involving Sulfinyl Groups
The sulfinyl group in this compound derivatives plays a crucial role in various nucleophilic addition reactions. The electron-withdrawing nature of the sulfinyl group facilitates the addition of nucleophiles to adjacent carbons or to the sulfur atom itself. organicreactions.orgbeilstein-journals.org
A significant application of this reactivity is seen in the addition of organometallic reagents to chiral N-sulfinyl imines. organicreactions.orgbeilstein-journals.org These reactions proceed with high diastereoselectivity, allowing for the synthesis of chiral amines. The N-sulfinyl group acts as a potent chiral auxiliary that can be easily cleaved under mild conditions to yield the desired amine product. organicreactions.org A wide array of carbon-based nucleophiles, including alkyl, alkenyl, aryl, and alkynyl reagents, have been successfully added to N-sulfinyl imines. organicreactions.org
Furthermore, sulfinyl carbanions can act as nucleophiles themselves. For example, α-lithiosulfinyl carbanions have been shown to react with Fischer carbene complexes in a 1,2-addition, leading to the formation of allyl sulfoxides. acs.orgacs.org In some cases, nucleophilic addition to the sulfinyl group itself can occur. For instance, the reaction of sulfinyl sulfones with nucleophiles like amines, alkoxides, and Grignard reagents can result in the substitution of the sulfinyl group. nih.gov
The table below provides examples of nucleophilic addition reactions involving sulfinyl groups:
| Reaction Type | Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|---|
| Addition to N-Sulfinyl Imine | Chiral N-Sulfinyl Imine | Organometallic Reagent | Chiral Amine | organicreactions.orgbeilstein-journals.org |
| Addition of Sulfinyl Carbanion | Fischer Carbene Complex | α-Lithiosulfinyl Carbanion | Allyl Sulfoxide (B87167) | acs.orgacs.org |
| Substitution at Sulfinyl Group | Sulfinyl Sulfone | Amine, Alkoxide, Grignard Reagent | Substituted Sulfoxide | nih.gov |
Isolation and Purification Techniques for this compound Syntheses
The successful synthesis of this compound and its derivatives is highly dependent on effective isolation and purification methods. These compounds can be unstable, and impurities from starting materials or side reactions are common. lookchem.comthieme-connect.de
Chromatographic Separation Methods in Synthetic Research
Chromatography is an indispensable tool for the separation and purification of sulfinic acid derivatives. nih.govnih.govijpsjournal.com Column chromatography is a widely used technique for this purpose. ijpsjournal.com For instance, after a synthesis, the crude product can be subjected to column chromatography on silica (B1680970) gel to separate the desired sulfinic acid derivative from unreacted starting materials and byproducts. epo.org
Ion-exchange chromatography has also proven effective for separating sulfinic acids, particularly from their sulfonic acid counterparts. nih.govgoogle.com This method relies on the charge differences between the molecules. ijpsjournal.com For example, a cation exchange resin can be used to remove metal ions and residual sulfuric acid from a sulfonate salt solution. google.com High-performance liquid chromatography (HPLC) is another powerful technique, often used for both analytical and preparative separations of sulfinic acid derivatives, and can be used to assess purity.
Crystallization and Spectroscopic Purity Assessment
Crystallization is a common and effective method for purifying solid this compound derivatives. lookchem.comgoogle.comgoogle.com The crude product, often obtained after initial workup or chromatographic separation, can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize. lookchem.comgoogle.comgoogle.com For example, some sulfinic acid sodium salts have been successfully recrystallized from methanol/ethanol/water mixtures. google.comgoogle.com The purity of the resulting crystals can be significantly higher than that of the crude product.
Following purification, a thorough assessment of purity is crucial. Spectroscopic methods are vital for this purpose. Infrared (IR) spectroscopy is used to identify the characteristic functional groups of the sulfinic acid derivative. google.comgoogle.com Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, provides detailed information about the molecular structure and can help to identify impurities. redalyc.org For certain derivatives, ³¹P NMR spectroscopy has also been employed for quantitative analysis of hydroxyl groups after derivatization. rsc.org Mass spectrometry is used to confirm the molecular weight of the synthesized compound. google.com The purity of the final product is often determined by a combination of these spectroscopic techniques alongside chromatographic methods like HPLC. google.com
Chemical Reactivity and Transformation Mechanisms of Propanesulfinic Acid
Oxidation Reactions and Pathways
The oxidation of propanesulfinic acid is a fundamental transformation that leads to the formation of more highly oxidized sulfur species. These reactions can be initiated by various oxidants and proceed through distinct mechanistic pathways.
Conversion to Propanesulfonic Acid and Related Oxidized Species
This compound is susceptible to oxidation, which converts it to the more stable propanesulfonic acid. This conversion involves the addition of an oxygen atom to the sulfur center. While the free acids can be unstable and may disproportionate into sulfonic acid and a thiosulfonate, their corresponding sulfinate salts are generally more robust. wikipedia.org The oxidation can be achieved using various oxidizing agents. For instance, cobalt(III) salts are capable of oxidizing sulfinic acids to disulfones. wikipedia.org In a different approach, the oxidation of 1,3-propane sulfinic acid lactone, a cyclic form, to 1,3-propane sultone (a cyclic sulfonic acid ester) can be accomplished using an oxidant like sodium hypochlorite (B82951) in the presence of a ruthenium trichloride (B1173362) catalyst. google.com The generation of Brønsted acid sites on catalyst supports can also involve the oxidation of thiol groups, often with hydrogen peroxide, to form sulfonic acid groups. mdpi.com
Role of Hydroxyl Radicals in Oxidation Processes
Table 1: Calculated Rate Coefficients for this compound Oxidation by OH Radicals
| Reaction Pathway | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
| Total Reaction (PSIA + •OH) | ~8.40 × 10⁻¹¹ | acs.org |
| H-abstraction from -OH group | Predominant pathway | acs.orgresearchgate.net |
| OH addition to Sulfur | Minor pathway | acs.org |
Mechanism of Oxygen Atom Transfer to Sulfur
The transfer of an oxygen atom to the sulfur center of a sulfinic acid is a key step in its oxidation. In enzymatic systems like cysteine dioxygenase, which converts cysteine to cysteine sulfinic acid, a stepwise mechanism is observed. The process begins with the attack of a distal oxygen atom from an iron(II)-superoxo complex on the sulfur atom of the substrate. nih.govacs.org This is followed by the cleavage of the dioxygen bond, forming an iron(IV)-oxo complex with a bound sulfoxide (B87167). A subsequent rotation of the sulfoxide precedes the transfer of the second oxygen atom to yield the sulfinic acid product. nih.govacs.org A similar mechanism involving an iron(III)-superoxo complex has been proposed for biomimetic models, where the terminal oxygen atom of the superoxo group attacks the sulfur atom. researchgate.net For non-enzymatic reactions, the alkylation of sulfinic acids can lead to sulfones, which involves the formation of a new bond between the sulfur and a carbon atom, effectively an oxygen atom transfer from the sulfinic acid precursor perspective. wikipedia.org
Radical-Initiated Processes and Free Radical Chemistry
This compound and its derivatives are actively involved in free radical chemistry. These processes are initiated by the formation of radicals and proceed through chain reaction mechanisms, including hydrogen abstraction and addition to unsaturated systems.
Hydrogen Atom Abstraction Mechanisms
Hydrogen atom abstraction is a significant reaction pathway in the free-radical chemistry of this compound. researchgate.net This process typically involves a radical species removing a hydrogen atom from the this compound molecule. The O-H bond in sulfinic acids is a primary target for abstraction. The bond dissociation enthalpy (BDE) of the O-H bond in sulfinic acids is approximately 78 kcal mol⁻¹, which is intermediate between that of thiols and sulfenic acids. rsc.org
Computational studies on the atmospheric oxidation of this compound initiated by hydroxyl radicals indicate that the abstraction of the hydrogen atom from the -OH moiety is the most energetically favorable pathway, with a calculated barrier height of -4.7 kcal mol⁻¹ relative to the reactants. acs.orgresearchgate.net This abstraction leads to the formation of the propanesulfinyl radical (CH₃CH₂CH₂S(O)•) and water. researchgate.net This is a key step in the atmospheric degradation of this compound. acs.orgresearchgate.net The hydrogen atom abstraction can be classified as a radical (1-electron) process. researchgate.net
Table 2: Energetics of Hydrogen Atom Abstraction from this compound by •OH
| Parameter | Value | Reference |
| Barrier Height (H-abstraction from -OH) | -4.7 kcal mol⁻¹ | acs.org |
| O-H Bond Dissociation Enthalpy | ~78 kcal mol⁻¹ | rsc.org |
Addition Reactions to Unsaturated Bonds
Radicals derived from this compound, such as the propanesulfonyl radical, can participate in addition reactions with unsaturated bonds (C=C or C≡C). libretexts.org This type of reaction is a fundamental process in forming new carbon-sulfur bonds. In a typical radical chain mechanism, a radical adds to a multiple bond, creating a new radical species which can then propagate the chain. libretexts.org
While specific examples detailing the addition of the propanesulfinyl radical to unsaturated bonds are not prevalent in the searched literature, the general principle of radical addition to alkenes and alkynes is well-established. libretexts.orglibretexts.orgnih.gov For instance, a carbon-centered radical can add to an alkene to form a new carbon-carbon bond, and similarly, a sulfur-centered radical would be expected to add to an unsaturated bond to form a carbon-sulfur bond. libretexts.org These reactions are often kinetically controlled. libretexts.org The addition of radicals to unsaturated compounds containing heteroatoms is also a known process. libretexts.org
Radical Scavenging Properties and Reaction with Atmospheric Oxidants
This compound (PSIA) exhibits notable radical scavenging properties, particularly through its reaction with key atmospheric oxidants such as the hydroxyl radical (•OH). This reactivity is a primary determinant of its atmospheric lifetime and its role in atmospheric chemistry.
Theoretical and computational studies have elucidated the mechanisms of the gas-phase reaction between PSIA and the •OH radical. The interaction proceeds via two main pathways: hydrogen-atom abstraction and •OH addition. acs.org Of these, the abstraction of the acidic hydrogen atom from the sulfinic acid's -OH group is the predominant pathway. acs.org This reaction is highly favorable, with a calculated negative barrier height of approximately -4.7 kcal/mol relative to the separated reactants, indicating that it is a spontaneous and rapid process. acs.org
The reaction can be summarized as: CH₃CH₂CH₂S(O)OH + •OH → CH₃CH₂CH₂S(O)O• + H₂O
This hydrogen abstraction leads to the formation of a propanesulfinyl radical (CH₃CH₂CH₂S(O)O•) and a water molecule. acs.orgresearchgate.net The reaction is exceptionally fast, with a total rate coefficient calculated to be approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. acs.org This rapid reaction rate underscores the efficiency of this compound in scavenging the highly reactive •OH radical, a major cleansing agent in the troposphere.
The significance of this scavenging ability lies in its initiation of a cascade of reactions that transform the sulfur atom, ultimately influencing atmospheric composition. The propanesulfinyl radical formed is a short-lived species that undergoes further reactions, as detailed in subsequent sections.
Table 1: Kinetic Parameters for the Reaction of this compound with Hydroxyl Radical
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Pathway | H-atom abstraction from -OH group | Gas Phase | acs.org |
| Barrier Height | -4.7 kcal/mol | CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level of theory | acs.org |
| Rate Coefficient (k) | 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | T = 298 K, P = 1 atm | acs.org |
Substitution and Elimination Mechanisms
The reactivity of this compound is also defined by substitution and elimination reactions, which are fundamental to its formation and transformation. These mechanisms revolve around the sulfinyl group's sulfur atom and the acidic proton.
While this compound can undergo various transformations, its formation often occurs via nucleophilic substitution at a sulfur center in a precursor molecule. In these reactions, an electron-rich species (a nucleophile) attacks the electrophilic sulfur atom of a sulfinyl group, leading to the displacement of a leaving group.
A prominent example is the atmospheric formation of this compound from the oxidation of dipropyl thiosulfinate (DPTS), a volatile compound released by plants of the Allium genus, such as onions. nih.govacs.org The reaction is initiated by the hydroxyl radical (•OH), which acts as a nucleophile. The •OH radical adds to the sulfinyl sulfur atom of DPTS, followed by the cleavage of the S-S single bond. nih.gov This process yields this compound and a propanethiyl radical. nih.govresearchgate.net
Reaction: CH₃CH₂CH₂-S(O)S-CH₂CH₂CH₃ (DPTS) + •OH → CH₃CH₂CH₂S(O)OH (PSIA) + CH₃CH₂CH₂S•
This substitution pathway is the major channel for the atmospheric removal of DPTS, with a calculated barrier height of -5.4 kcal mol⁻¹ and a rate coefficient of 1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 300 K. nih.govacs.org Similarly, this compound can be formed from the reaction of propanesulfinyl chloride (PSICl) with •OH, where the radical attacks the sulfur atom, leading to the cleavage of the S-Cl bond. researchgate.net
The acidity of the proton in the sulfinic acid group (-S(O)OH) is a key feature of its chemical reactivity. This acidity facilitates proton transfer, which is a critical step in many of its reactions. Sulfinic acids are moderately strong organic acids, and this property governs their interactions in both condensed-phase and gas-phase chemistry.
In atmospheric reaction systems, the most significant manifestation of its acidity is the facile abstraction of the hydroxyl hydrogen by radicals, as discussed previously. acs.org This reaction is essentially a proton-coupled electron transfer (PCET) mechanism in the gas phase. The relative weakness of the O-H bond, influenced by the electron-withdrawing nature of the sulfinyl group, makes this proton susceptible to attack.
Nucleophilic Substitution at the Sulfur Center
Role as a Reactive Intermediate in Complex Reaction Cascades
This compound often acts not as a final product but as a crucial reactive intermediate that connects different stages of complex chemical transformations, particularly in the atmospheric sulfur cycle.
Following its formation, this compound serves as a direct precursor to other significant sulfur-containing compounds. The reaction cascade initiated by the •OH radical does not terminate with the formation of the propanesulfinyl radical. This radical is energetically unstable and undergoes further unimolecular reactions.
Specifically, the propanesulfinyl radical (CH₃CH₂CH₂S(O)O•) undergoes rapid C-S bond fission. acs.orgresearchgate.net This cleavage results in the formation of sulfur dioxide (SO₂) and a propyl radical (CH₃CH₂CH₂•). acs.org
Reaction Cascade:
CH₃CH₂CH₂S(O)OH + •OH → CH₃CH₂CH₂S(O)O• + H₂O
CH₃CH₂CH₂S(O)O• → SO₂ + CH₃CH₂CH₂•
Sulfur dioxide is a pivotal atmospheric molecule. It can be further oxidized in the gas phase or in aqueous droplets to form sulfurous acid (H₂SO₃) and subsequently sulfuric acid (H₂SO₄). Sulfuric acid is a primary contributor to acid rain and plays a critical role in the formation of new atmospheric aerosol particles, which have significant impacts on cloud formation and the Earth's climate. acs.org Thus, this compound is a key link in the chain that transforms organosulfur compounds into inorganic sulfur species.
On a broader scale, this compound functions as a key, albeit transient, intermediate in the atmospheric sulfur cycle. It connects the biogenic emission of volatile organosulfur compounds to the formation of inorganic sulfate (B86663) aerosols.
The cycle can be outlined as follows:
Emission: Plants like garlic and onion release volatile organosulfur compounds such as dipropyl thiosulfinate (DPTS). nih.gov
Oxidation to Intermediate: In the atmosphere, DPTS is oxidized by •OH radicals, primarily forming this compound. nih.govresearchgate.net This step effectively removes the emitted organosulfur compound from the atmosphere, with its atmospheric lifetime estimated to be less than two hours. nih.govresearchgate.net
Transformation to SO₂: The this compound intermediate is itself rapidly oxidized by •OH radicals, leading to the release of sulfur dioxide (SO₂). acs.org
Aerosol Formation: SO₂ is oxidized to sulfuric acid, which then participates in the nucleation of new particles, contributing to the atmospheric aerosol load.
This pathway demonstrates the crucial role of this compound as a bridge between the biosphere and the atmosphere in the global sulfur cycle. Its rapid formation and subsequent reaction ensure the efficient conversion of biogenically-derived sulfur into forms that have profound environmental and climatic consequences.
Environmental and Atmospheric Chemistry of Propanesulfinic Acid
Atmospheric Fate and Degradation Mechanisms
The persistence and transformation of propanesulfinic acid in the atmosphere are governed by a combination of gas-phase reactions, interactions with aerosol surfaces, and photochemical processes. These mechanisms collectively determine its atmospheric lifetime and its impact on atmospheric composition.
Gas-Phase Reactions with Atmospheric Oxidants (OH, O₃, NO₃)
The primary pathway for the removal of this compound from the troposphere involves gas-phase reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). acs.org
Computational studies have extensively investigated the reaction between this compound (PSIA) and the hydroxyl radical. acs.org This reaction can proceed through two main channels: hydrogen atom abstraction or OH radical addition. acs.org The most favorable pathway is the abstraction of the hydrogen atom from the -OH group of the sulfinic acid, which leads to the formation of a propanesulfonyl radical (CH₃CH₂CH₂S(O)₂) and a water molecule. acs.org This reaction is notably fast, with a calculated total rate coefficient of approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. acs.org The propanesulfonyl radical formed is unstable and can further decompose, primarily yielding sulfur dioxide (SO₂) and a propyl radical. acs.orgresearchgate.net These subsequent reactions highlight a significant atmospheric fate of this compound, contributing to the formation of SO₂, a key precursor to acid rain and sulfate (B86663) aerosols. acs.org
While reactions with OH radicals are dominant, especially during the day, reactions with O₃ and NO₃ radicals also contribute to the atmospheric degradation of this compound. acs.orgdigitellinc.com For instance, similar sulfur-containing compounds are known to react with ozone, although often at a slower rate than with OH radicals. researchgate.netresearchgate.net The reaction with the nitrate radical becomes more important during nighttime. digitellinc.com
Table 1: Reaction Rate Coefficients for this compound (PSIA) with OH Radical
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Primary Products |
|---|---|---|---|
| This compound (PSIA) | OH | ~8.40 × 10⁻¹¹ acs.org | CH₃CH₂CH₂S(O)₂ + H₂O acs.org |
Heterogeneous Reactions on Aerosol Surfaces
Beyond gas-phase chemistry, this compound can be taken up by atmospheric aerosols, where heterogeneous reactions can occur on their surfaces. nsfc.gov.cn These aerosol particles, which can be liquid or solid, provide a distinct environment for chemical reactions. nsfc.gov.cncas.cn The presence of water, metals, and other organic and inorganic compounds on the aerosol surface can influence the reaction pathways and rates, potentially leading to different products than those formed in the gas phase. cas.cn This can alter the atmospheric lifetime of this compound and contribute to the chemical evolution and growth of secondary organic aerosols. researchgate.netsquarespace.comnih.gov While specific experimental data on this compound's heterogeneous reactions are limited, the behavior of similar organic acids on aerosol surfaces suggests this is a relevant atmospheric process. rsc.org
Photochemical Transformation Processes
Photochemical transformations, initiated by solar radiation, represent another degradation pathway for atmospheric this compound. This can happen through direct photolysis, where the molecule absorbs sunlight and breaks apart, or, more commonly, through indirect photochemistry. ichem.mdcopernicus.orgcopernicus.org Indirect processes involve reactions with photochemically generated oxidants, most notably the OH radical, which is formed from the photolysis of ozone and other precursors. copernicus.org Therefore, the gas-phase reactions discussed in section 6.1.1 are largely driven by photochemical activity. The efficiency of these transformations is dependent on factors such as the solar flux, the presence of other chemical species, and the absorption cross-section of the molecule. ichem.md
Formation and Sources in Atmospheric Systems
This compound is introduced into the atmosphere through the oxidation of other volatile organic sulfur compounds (VOSCs) that are emitted from both natural and anthropogenic sources.
Atmospheric Oxidation of Volatile Organic Sulfur Compounds (e.g., Dipropyl Thiosulfinate)
A significant source of atmospheric this compound is the oxidation of dipropyl thiosulfinate (DPTS). researchgate.netsquarespace.comnih.gov DPTS is a volatile compound released by plants of the Allium genus, such as onions and garlic. nih.govacs.orgacs.org In the atmosphere, DPTS readily reacts with hydroxyl radicals. researchgate.netnih.gov Computational studies have shown that the major reaction pathway involves the addition of an OH radical to one of the sulfur atoms in DPTS, followed by the cleavage of the sulfur-sulfur bond. researchgate.netnih.gov This reaction directly yields this compound and a propanethiyl radical. researchgate.netnih.gov The reaction is rapid, with a calculated rate coefficient of 1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to a short atmospheric lifetime for DPTS of less than two hours. researchgate.netsquarespace.comnih.gov This efficient conversion makes the atmospheric oxidation of DPTS a notable formation route for this compound. researchgate.netnih.gov this compound can also be formed from the oxidation of other precursors, such as propanesulfinyl chloride, when it reacts with OH radicals. researchgate.net
Table 2: Formation of this compound from Precursor Oxidation
| Precursor Compound | Oxidant | Primary Products | Atmospheric Significance |
|---|---|---|---|
| Dipropyl Thiosulfinate (DPTS) | OH | This compound + Propanethiyl radical researchgate.netnih.gov | Major formation pathway from biogenic emissions. researchgate.netnih.govacs.org |
| Propanesulfinyl Chloride (PSICl) | OH | This compound + Cl radical researchgate.net | Contributes to the atmospheric budget of this compound. researchgate.net |
Biogenic and Anthropogenic Contributions to its Presence
The presence of this compound in the atmosphere is tied to both biogenic and anthropogenic sources of its precursors.
Biogenic Sources: The primary biogenic sources are emissions of volatile organosulfur compounds from certain plants, particularly those in the Allium family like onions and shallots, which release dipropyl thiosulfinate. acs.orgacs.orgnih.gov Dimethyl sulfide (B99878) (DMS) emissions from marine phytoplankton are a major natural source of sulfur to the atmosphere, and its oxidation leads to other sulfinic acids like methanesulfinic acid, suggesting similar pathways could exist for larger sulfur compounds in terrestrial environments. researchgate.netacs.org
Anthropogenic Sources: While less directly characterized for this compound itself, anthropogenic activities are a major source of sulfur to the atmosphere globally. researchgate.netacs.org Industrial processes, the combustion of sulfur-containing fossil fuels, and biomass burning release a variety of sulfur compounds, including sulfur dioxide and other volatile organic sulfur compounds. digitellinc.com These emissions can undergo complex chemical transformations in the atmosphere, potentially leading to the formation of various sulfinic acids, including this compound. digitellinc.com
Atmospheric Implications of this compound Transformations
The atmospheric oxidation of this compound (PSIA), primarily initiated by hydroxyl (OH) radicals, leads to a cascade of reactions that produce several atmospherically important species. acs.org The implications of these transformations are significant for air quality and atmospheric composition.
Contribution to Secondary Organic Aerosol (SOA) Formation
While this compound itself is not a primary component of aerosols, its atmospheric degradation products are implicated in the formation of Secondary Organic Aerosols (SOA). squarespace.comnih.gov The oxidation of this compound by OH radicals ultimately yields products such as sulfur dioxide (SO₂), propylene (B89431) (C₃H₆), and the hydroperoxyl (HO₂) radical. acs.org
These products can participate in atmospheric processes that lead to particle formation and growth. squarespace.comnih.govnih.gov For instance, propylene is a volatile organic compound (VOC) that, upon oxidation in the atmosphere, can form less volatile products which then partition into the aerosol phase, contributing to SOA mass. squarespace.comnih.gov Furthermore, the interaction of organic oxidation products with sulfuric acid, which is formed from SO₂, can enhance SOA formation. copernicus.orgmdpi.com The degradation of similar organosulfur compounds has been shown to result in products that contribute to the formation of secondary organic aerosols, suggesting a parallel pathway for this compound. squarespace.comnih.govsquarespace.com
Influence on Atmospheric Sulfur Cycle and Acid Deposition
The atmospheric chemistry of this compound is an integral, albeit understudied, part of the global sulfur cycle. squarespace.com Organosulfur compounds of biogenic origin are critical to balancing the atmospheric sulfur budget. squarespace.com The primary atmospheric removal pathway for this compound is its reaction with the OH radical, which leads to the formation of sulfur dioxide (SO₂). acs.orgresearchgate.net
Formation of SO₂: The oxidation of this compound generates SO₂. acs.org
Oxidation to Sulfurous Acid: SO₂ reacts with water in the atmosphere to form sulfurous acid (H₂SO₃). acs.orgrsc.org
Oxidation to Sulfuric Acid: Further oxidation of sulfurous acid produces sulfuric acid (H₂SO₄). rsc.org
This contribution to the atmospheric load of sulfur acids directly influences the acidity of precipitation, which can have detrimental effects on ecosystems, forests, and aquatic life. cec.orgsquarespace.com The degradation products of this compound and related compounds are noted to have significant effects on the formation of acid rain. squarespace.comnih.gov
Fate of Sulfur-Containing Reaction Products (e.g., SO₂, H₂SO₃)
The atmospheric oxidation of this compound by OH radicals is a significant source of sulfur dioxide (SO₂) and sulfurous acid (H₂SO₃). acs.org The dominant reaction pathway involves the abstraction of a hydrogen atom from the hydroxyl group of PSIA, forming a CH₃CH₂CH₂S(O)₂ radical, which then undergoes C-S bond cleavage to produce SO₂ and a propyl radical. acs.orgresearchgate.net
The fate of these sulfur-containing products is well-established in atmospheric chemistry:
Sulfur Dioxide (SO₂): Once formed, SO₂ can follow several pathways. Its primary fate is oxidation to sulfur trioxide (SO₃), which rapidly reacts with water to form sulfuric acid (H₂SO₄). This conversion can occur in the gas phase (via reaction with OH radicals) or in the aqueous phase within clouds and aerosols, where it can be catalyzed by species like ozone (O₃) or hydrogen peroxide (H₂O₂). researchgate.netrsc.org SO₂ can also be removed from the atmosphere through dry and wet deposition. researchgate.net
Sulfurous Acid (H₂SO₃): This acid is formed when SO₂ dissolves in atmospheric water droplets. acs.orgrsc.org It exists in equilibrium with dissolved SO₂. H₂SO₃ is a weak acid that is subsequently oxidized within the aqueous phase to the more stable and acidic sulfuric acid, contributing to acid rain. rsc.org
The formation of these compounds from this compound highlights its role as an intermediate that connects biogenic sulfur emissions to key atmospheric phenomena like acid deposition and aerosol formation. acs.orgnih.gov
Modeling of Atmospheric Concentrations and Transport
To fully understand the environmental impact of this compound, its chemistry must be accurately represented in atmospheric models. Computational studies provide the fundamental data required for this integration.
Atmospheric Chemical Transport Models Incorporating this compound Chemistry
Atmospheric chemical transport models (CTMs), such as GEOS-Chem or the Community Multiscale Air Quality (CMAQ) model, are sophisticated tools used to simulate the fate of chemicals in the atmosphere. nih.govcopernicus.org These models numerically solve equations for chemical transformations, transport, diffusion, and deposition. copernicus.org
Currently, specific chemistry for this compound is not standard in most large-scale CTMs. However, detailed computational studies have determined the essential kinetic parameters for its atmospheric reactions. acs.orgresearchgate.net This research provides the necessary data—such as reaction rate coefficients and product branching ratios—to incorporate this compound chemistry into CTMs. researchgate.net The inclusion of these reactions would allow for a more accurate quantification of its contribution to the atmospheric sulfur budget and the formation of secondary pollutants like sulfuric acid and SOA. squarespace.comresearchgate.net
Sensitivity Analyses of Modeled Atmospheric Lifetimes and Branching Ratios
Theoretical calculations have provided crucial data on the atmospheric lifetime and reaction pathways of this compound. The total rate coefficient for the reaction of PSIA with the OH radical at 298 K and 1 atm is approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org This rapid reaction rate leads to a very short atmospheric lifetime.
The reaction proceeds via several channels, with H-atom abstraction from the -OH group being the dominant pathway. The branching ratios, which represent the fraction of the reaction that proceeds through a specific channel, are critical for accurately modeling the production of subsequent species like SO₂.
Table 1: Calculated Branching Ratios for the this compound + OH Radical Reaction at 298 K
| Reaction Pathway | Product(s) | Branching Ratio (%) | Significance |
|---|---|---|---|
| H-abstraction from -OH group | CH₃CH₂CH₂S(O)₂ + H₂O | ~95% | Dominant pathway leading to SO₂ formation. acs.org |
| H-abstraction from α-CH₂ group | CH₃CH₂ĊHS(O)OH + H₂O | ~4% | Minor pathway. |
| OH addition to S-atom | CH₃CH₂CH₂S(O)(OH)₂ | ~1% | Minor pathway. |
Data sourced from computational chemistry studies. acs.org
Sensitivity analyses in atmospheric models test the impact of uncertainties in these input parameters on the model's outputs. harmo.org By varying the rate coefficients and branching ratios for this compound reactions within their uncertainty ranges, modelers can determine the sensitivity of predicted SO₂ and SOA concentrations to this compound chemistry. This helps to identify the most critical reactions and prioritize future research to reduce model uncertainties. harmo.org The availability of calculated lifetimes and branching ratios is the first and most crucial step for conducting such analyses. acs.orgresearchgate.net
Table of Compounds Mentioned
Advanced Applications and Methodological Roles in Organic Synthesis Research
Propanesulfinic Acid as a Catalytic Species
The direct use of this compound as a primary catalytic species is nuanced, with its derivatives often playing a more prominent role. The inherent properties of the sulfinyl group, however, are central to the catalytic activities observed.
Organocatalytic Applications in Stereoselective Reactions
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. sigmaaldrich.commdpi.comwikipedia.orgnobelprize.org While simple sulfonic acids have been employed as effective Brønsted acid organocatalysts in various transformations like esterifications and multicomponent reactions, the direct application of this compound in this context is less common. researchgate.netrsc.org
However, the principles of organocatalysis are evident in the broader applications of sulfinic acid derivatives. For instance, the sulfinyl group's ability to enhance acidity while providing a chiral environment is a key feature in the design of novel hydrogen-bonding organocatalysts. yale.edu In one notable example, an organocatalyst with its sole chirality at a sulfur atom, a feature conceptually related to chiral sulfinic acids, enabled the first catalytic asymmetric nitronate protonation. yale.edu Furthermore, sulfinic acids have been used as reactants in organocatalytic processes, such as in the N-heterocyclic carbene (NHC)-catalyzed assembly of axially chiral styrenes, where the addition of a sulfinic acid anion is a crucial step. beilstein-journals.org This highlights the role of sulfinic acids as key components within organocatalytic cycles, even if they are not the primary catalyst.
Metal-Catalyzed Reactions Involving this compound
This compound and its derivatives can participate in metal-catalyzed reactions, often by acting as ligands that coordinate to a metal center. mdpi.comrsc.orgiupac.org The sulfur atom of the sulfinyl group can serve as a donor, influencing the steric and electronic environment of the metal catalyst and, consequently, the outcome of the reaction.
Research has shown that amino acids and peptides can function as effective chiral ligands in transition metal catalysis. mdpi.com In this vein, derivatives like 2-amino-2-propanesulfinic acid have been designed for incorporation into macrocyclic compounds that form chelate complexes with transition metals. epo.org These complexes are investigated for their potential as oxidation catalysts.
Furthermore, sulfinamide functionality, derived from sulfinic acids, has been integral to the development of asymmetric catalysts. The first chiral sulfinamide-based ligand for asymmetric transition metal catalysis was developed in the Ellman lab, demonstrating the successful application of sulfinyl derivatives in creating sophisticated catalytic systems. yale.edu These ligands have been applied in various metal-catalyzed processes, including cross-coupling reactions. researchgate.netumich.edu
This compound as a Reagent in Complex Organic Transformations
The most significant impact of this compound in organic synthesis is realized through its role as a precursor to powerful reagents, particularly chiral auxiliaries that facilitate complex, stereocontrolled transformations.
Chiral Auxiliaries Derived from this compound
A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Among the most successful and widely used chiral auxiliaries is tert-butanesulfinamide (2-methyl-2-propanesulfinamide), a derivative of 2-methyl-2-propanesulfinic acid. wikipedia.orgsigmaaldrich.com Introduced by Jonathan A. Ellman, this auxiliary has proven to be exceptionally versatile and robust. yale.edusigmaaldrich.com
Enantiopure tert-butanesulfinamide is readily prepared and can be condensed with aldehydes and ketones under mild conditions to form the corresponding N-tert-butanesulfinyl imines in high yields. sigmaaldrich.comiupac.org The chiral tert-butanesulfinyl group serves as a powerful directing group, controlling the facial selectivity of nucleophilic attack on the imine C=N bond. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be cleanly removed under mild acidic conditions, yielding the chiral amine product and allowing for the recovery of the auxiliary. sigmaaldrich.com The stability and reliability of this auxiliary have led to its use on scales ranging from laboratory research to metric-ton industrial production. yale.edu
Role in Asymmetric Synthesis Methodologies
The use of tert-butanesulfinamide as a chiral auxiliary has given rise to a broad and reliable methodology for the asymmetric synthesis of amines, a functional group prevalent in a vast number of bioactive molecules and pharmaceuticals. yale.edunih.gov This method involves three key steps: condensation of the auxiliary with a carbonyl compound, diastereoselective nucleophilic addition to the resulting sulfinylimine, and subsequent removal of the auxiliary. nih.gov
This methodology has been successfully applied to the synthesis of a wide array of chiral amines with high enantiomeric purity. iupac.org Notable examples include:
α-Branched and α,α-dibranched amines: Achieved through the addition of Grignard reagents or other organometallic nucleophiles to sulfinyl aldimines and ketimines. wikipedia.orgsigmaaldrich.com
α- and β-Amino acids: The tert-butanesulfinyl group acts as an ideal chiral directing group and a surrogate for a Boc-protecting group in the synthesis of these crucial building blocks. sigmaaldrich.com
1,2- and 1,3-Amino alcohols: Synthesized with high diastereoselectivity. sigmaaldrich.com
Chiral Heterocycles: Intermediates derived from tert-butanesulfinamide have been used to construct chiral heterocycles such as aziridines, pyrrolidines, and isothiazoles. sigmaaldrich.comrsc.org
The effectiveness of this approach has been demonstrated in the total synthesis of numerous natural products and in the industrial production of drug candidates, including apremilast. yale.edumdpi.com
Ligand Design in Coordination Chemistry
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. rsc.orgnumberanalytics.com Derivatives of this compound, particularly those containing the chiral sulfinyl group, have been incorporated into ligand structures to create asymmetric catalysts. yale.edusigmaaldrich.com
N-tert-butanesulfinyl imines, formed from the condensation of tert-butanesulfinamide and aldehydes, have been used directly in the synthesis of asymmetric ligands where the sulfinyl group itself is the key chirality-bearing component. sigmaaldrich.com The sulfinamide functionality has also been integrated into more complex ligand frameworks for transition metal catalysis. yale.edu These ligands combine the coordinating ability of other donor atoms (like phosphorus or nitrogen) with the stereodirecting influence of the chiral sulfur center. beilstein-journals.org This approach allows for the fine-tuning of the catalyst's properties to achieve high performance in specific reactions. uni-wuerzburg.de
Synthetic Utility of this compound Salts and Esters
Salts and esters of this compound are versatile and valuable intermediates in modern organic synthesis. Their reactivity allows for the formation of a variety of sulfur-containing compounds, most notably the stereocontrolled synthesis of chiral sulfoxides, which are themselves important chiral auxiliaries and pharmacophores. wiley-vch.deillinois.edu These derivatives serve as pivotal building blocks, enabling nucleophilic reactions and participating in synthetically useful rearrangements.
Propanesulfinate Esters: Precursors to Chiral Sulfoxides
The most prominent application of propanesulfinate esters is in the asymmetric synthesis of chiral sulfoxides, a method pioneered by Andersen. illinois.edu This strategy relies on the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers, which differ only in the configuration at the sulfur atom, can often be separated by physical methods like crystallization or chromatography. Subsequent treatment of a single, pure diastereomer with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds via nucleophilic substitution at the sulfur center. illinois.eduresearchgate.net This reaction typically occurs with complete inversion of stereochemistry at the sulfur atom, allowing for the synthesis of highly enantiomerically enriched sulfoxides. illinois.edu
A key example of this methodology is the synthesis of C2-symmetric 1,3-bis-sulfoxides from propane-1,3-bis-sulfinate esters. nih.govacs.org In this approach, a chiral alcohol like dicyclohexylidene-d-glucose (DCGOH) is used to create diastereomeric bis-sulfinate esters. acs.org After separation, the diastereomerically pure ester is treated with various Grignard reagents to yield optically active C2-symmetric 1,3-bis(sulfinyl)propanes in good yields. nih.govacs.org These resulting bis-sulfoxides have applications as chiral organocatalysts, for example, in the allylation of benzoylhydrazones. acs.org
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylmagnesium bromide | 1,3-Bis(phenylsulfinyl)propane | 65% |
| 2 | 4-Methylphenylmagnesium bromide | 1,3-Bis(p-tolylsulfinyl)propane | 72% |
| 3 | 4-Methoxyphenylmagnesium bromide | 1,3-Bis(4-methoxyphenylsulfinyl)propane | 68% |
| 4 | Ethylmagnesium bromide | 1,3-Bis(ethylsulfinyl)propane | 55% |
| 5 | Methylmagnesium bromide | 1,3-Bis(methylsulfinyl)propane | 61% |
Another important reaction of propanesulfinate esters involves the thermal researchgate.netsciengine.com-sigmatropic rearrangement of allyl propanesulfinates. Upon heating, these compounds rearrange to form allyl propyl sulfones, a transformation that is often highly stereospecific. researchgate.net
Propanesulfinate Salts: Nucleophilic Building Blocks
Propanesulfinate salts, typically sodium propanesulfinate, are effective sulfur nucleophiles used to construct more complex molecules. libretexts.orglibretexts.org Their utility stems from the ability of the sulfinate anion to react with a range of electrophiles.
A primary use of propanesulfinate salts is as a precursor to other synthetically useful sulfinyl derivatives. For instance, treatment of sodium 3-hydroxy-1-propanesulfinate with a chlorinating agent can produce 3-hydroxy-1-propanesulfonyl chloride. researchgate.net Furthermore, sulfinate anions, often generated in situ, can react with electrophiles such as alkyl or aryl halides. mdpi.com Palladium-catalyzed cross-coupling reactions between sulfenate anions (derived from β-sulfinyl esters) and aryl iodides have been developed to synthesize chiral aryl sulfoxides. mdpi.com These reactions showcase the nucleophilic character of the sulfinate moiety and its applicability in carbon-sulfur bond formation.
| Propanesulfinate Derivative | Electrophile/Reagent | Product Type | Reaction Class | Reference |
|---|---|---|---|---|
| Sodium 3-hydroxy-1-propanesulfinate | Chlorinating Agent (e.g., SOCl₂) | Propanesulfonyl Chloride | Halogenation | researchgate.net |
| Propanesulfenate Anion | Alkyl Iodide (e.g., CH₃I) | Alkyl Propyl Sulfoxide (B87167) | Nucleophilic Substitution (S-Alkylation) | mdpi.com |
| Propanesulfenate Anion | Aryl Iodide | Aryl Propyl Sulfoxide | Pd-Catalyzed Cross-Coupling | mdpi.com |
| Sodium 3-mercapto-1-propanesulfonate | Allyl Group (on polymer) | Alkyl Propyl Sulfonate | Thiol-Ene Addition | sciengine.com |
Future Research Directions and Unresolved Questions
Elucidation of Minor Reaction Pathways and Products
Future research should aim to:
Investigate alternative reaction sites on the propanesulfinic acid molecule, such as the hydrogen atoms on the propyl chain, and their reactivity with various radical species beyond OH.
Explore reaction mechanisms under different conditions, such as in the presence of other atmospheric oxidants like chlorine atoms or ozone, which could lead to different product suites, potentially including chlorinated organosulfur compounds. squarespace.com
Identify and quantify byproducts that may form from the recombination of intermediates or through secondary reactions, which are largely uncharacterized. epo.org
A summary of known and potential reaction products from the atmospheric degradation of this compound is presented below.
| Reactant | Primary Intermediates | Major Products | Potential Minor Products |
| This compound + OH• | Propanesulfinyl radical (CH₃CH₂CH₂S(O)₂) | Sulfur Dioxide (SO₂), Propylene (B89431) (C₃H₆), Sulfurous Acid (H₂SO₃), Hydroperoxyl radical (HO₂) acs.org | Halogenated compounds (in the presence of halides), other oxygenated organics |
Investigation of Condensed-Phase Chemistry of this compound
The vast majority of existing research on this compound has been conducted on its gas-phase chemistry, driven by its relevance to atmospheric processes. squarespace.com There is a significant lack of information regarding its behavior in the condensed phase (i.e., as a pure liquid or solid, or in solution). This represents a major knowledge gap, as the properties and reactivity of a compound can differ dramatically between the gas and condensed phases due to intermolecular interactions. nsf.govnih.gov
Unresolved questions in this area include:
What are the fundamental physical properties of pure this compound, such as its melting point, boiling point, and thermal stability?
How does it behave as a solvent or a solute? What are its properties in aqueous or organic media?
What are its decomposition pathways in the solid or liquid state? taylorfrancis.com
How does it interact with surfaces, and what is its role in heterogeneous catalysis or surface chemistry?
Future studies should focus on the systematic characterization of its solid-state and liquid-phase properties. mit.eduresearchgate.net Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction could be employed to study its thermal behavior and solid-state structure. Investigating its solution-phase chemistry, including its acidity, nucleophilicity, and stability in various solvents, is crucial for unlocking its potential use as a synthetic reagent. unimib.it
Development of Novel and Sustainable Synthetic Approaches
While this compound is available commercially, exploring new and improved synthetic routes is essential, particularly those that align with the principles of green chemistry. jocpr.com Current methods or those for related structures sometimes rely on harsh conditions or hazardous reagents. google.com For instance, a two-step protocol for a related compound involves the sulfinylation of propane (B168953) using sulfur dioxide (SO₂) under UV light to form a this compound intermediate, which is then treated with N-bromosuccinimide (NBS). vulcanchem.com
Future research should target the development of synthetic methods that are more sustainable, efficient, and atom-economical. acs.org Key goals for this research include:
Use of Renewable Feedstocks: Designing synthetic pathways that start from bio-based materials instead of petroleum-derived precursors. jocpr.com
Energy Efficiency: Developing syntheses that proceed at ambient temperature and pressure, potentially using methods like microwave-assisted synthesis or photocatalysis to reduce energy consumption. vulcanchem.comacs.orgmdpi.com
Reduction of Derivatives: Avoiding the use of protecting groups and minimizing the number of synthetic steps. acs.org
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com
Catalytic Methods: Employing selective catalytic reagents in place of stoichiometric ones to minimize waste. acs.orgsemanticscholar.org
Continuous Flow Systems: Adapting and optimizing syntheses for continuous-flow reactors, which can enhance safety, efficiency, and scalability, as has been demonstrated for related processes. vulcanchem.com
A comparison of traditional versus potential green synthetic approaches is outlined below.
| Synthesis Aspect | Conventional Approach | Potential Green Approach |
| Starting Materials | Petrochemical-based (e.g., propane, allyl alcohol) google.comvulcanchem.com | Bio-based precursors |
| Reagents | Stoichiometric and potentially hazardous reagents (e.g., NBS) vulcanchem.com | Catalytic and recyclable reagents |
| Solvents | Volatile organic compounds (e.g., dichloromethane) vulcanchem.com | Water, supercritical fluids, or solvent-free conditions jocpr.commdpi.com |
| Conditions | High energy input (e.g., UV irradiation) vulcanchem.com | Ambient temperature/pressure, microwave or ultrasonic assistance mdpi.comsemanticscholar.org |
| Process | Batch processing | Continuous-flow systems vulcanchem.com |
Advanced Computational Studies for Enhanced Predictive Capabilities
Computational chemistry has been instrumental in understanding the gas-phase reaction mechanisms of this compound. squarespace.com High-level quantum chemical methods, such as coupled cluster (CCSD(T)) and density functional theory (DFT) with functionals like M06-2X, have been used to calculate reaction energetics, transition states, and rate coefficients. acs.orgnih.govacs.orgsquarespace.com These studies have provided deep insights into its atmospheric oxidation. researchgate.netresearchgate.net
However, there is considerable scope for advanced computational modeling to further enhance predictive capabilities. warwick.ac.uk Future research efforts should include:
Modeling Condensed-Phase Behavior: Applying molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to study the behavior of this compound in the liquid state and in solution. This would help address the knowledge gaps identified in section 8.2.
Development of Machine Learning Potentials: Creating specialized machine learning interatomic potentials (MLIPs) for this compound and its reactions. nsf.govnih.gov Such potentials could enable large-scale, long-timescale simulations of its reactivity in complex environments, which are currently inaccessible with traditional ab initio methods.
Exploring Broader Reactivity: Using computational tools to screen the reactivity of this compound with a wider array of chemical species, predicting novel reaction pathways and products.
Accurate Spectroscopic Prediction: Improving the accuracy of predicted spectroscopic data (e.g., NMR, IR, Raman) to aid in the experimental identification and characterization of this compound and its reaction products. A variety of software tools like GAMESS, ORCA, and AutoDock are available for such advanced studies. cacrdelhi.com
Exploration of New Methodological Applications in Research Disciplines
The application of this compound has been narrowly focused. Its role is primarily seen as a transient intermediate in atmospheric and some organic reactions. vulcanchem.comnih.gov A significant area for future investigation is the exploration of its use as a versatile chemical building block in various research disciplines.
Potential new applications to be explored include:
Organic Synthesis: this compound could serve as a precursor to a variety of organosulfur compounds. Research is needed to develop it as a reagent for introducing the CH₃CH₂CH₂SO₂- group into molecules to synthesize sulfonate esters, sulfonamides, and sulfones, which are important scaffolds in medicinal chemistry.
Materials Science: Investigating its use in the synthesis of novel polymers or functional materials where the sulfinyl or sulfonyl group can impart specific properties.
Bioconjugation: While the related propane-2-sulfonyl bromide has been explored for bioconjugation, the potential of this compound as a starting point for developing new protein modification reagents is an open question. vulcanchem.com
Natural Products Chemistry: The identification of 2-propanesulfinic acid in a herbal formulation suggests a potential, albeit unexplored, role in natural systems that warrants further investigation. tjnpr.org
By systematically investigating its reactivity, researchers can potentially transform this compound from a chemical curiosity into a valuable tool for synthetic and materials chemistry.
Q & A
Q. What are the established synthetic routes for propanesulfinic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via oxidation of propanethiol derivatives or reduction of propanesulfonyl chlorides. Key variables include solvent polarity (e.g., aqueous vs. organic media), temperature (20–80°C), and oxidizing agents (e.g., hydrogen peroxide, sodium periodate). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS, while purity is assessed through NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and elemental analysis. Contaminants like sulfonic acid byproducts can arise from overoxidation, necessitating controlled stoichiometry .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability studies should test degradation kinetics under controlled temperature (±2°C), humidity (10–90% RH), and light exposure (UV/visible). Use HPLC or iodometric titration to quantify decomposition products (e.g., sulfonic acids). For long-term stability, accelerated aging studies at elevated temperatures (40–60°C) coupled with Arrhenius modeling predict shelf-life. Always report deviations in pH, as acidic conditions accelerate hydrolysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound in solution?
<sup>1</sup>H NMR (δ 1.2–1.5 ppm for CH3 groups; δ 2.8–3.1 ppm for S(O)H) and FT-IR (S=O stretch at 1040–1060 cm<sup>-1</sup>) are primary methods. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M-H]<sup>-</sup> at m/z 123). For crystalline samples, X-ray diffraction resolves sulfinic acid group geometry. Cross-validate results with Raman spectroscopy to distinguish from sulfonic acid analogs .
Q. How can researchers mitigate air sensitivity during this compound handling?
Conduct reactions and storage under inert atmospheres (N2 or Ar) using Schlenk lines or gloveboxes. Use stabilizers like EDTA (0.1–1 mM) to chelate metal impurities that catalyze oxidation. Monitor oxygen levels via dissolved O2 probes in solution-phase studies .
Advanced Research Questions
Q. What computational models are effective in predicting the reactivity of this compound in nucleophilic reactions?
Density functional theory (DFT) at the B3LYP/6-31G* level models transition states for sulfinylation reactions. Solvent effects are incorporated via polarizable continuum models (PCM). Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis for rate constants) and compare with experimental Hammett parameters .
Q. How do steric and electronic effects influence this compound’s role as a chiral auxiliary in asymmetric synthesis?
Steric hindrance from the propane chain enhances enantioselectivity in sulfinimine formations. Electronic effects are probed via Hammett plots using substituent-modified analogs. Circular dichroism (CD) and X-ray crystallography confirm absolute configurations of intermediates. Compare results with thiophilic Lewis acids (e.g., ZnCl2) to assess coordination-driven selectivity .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?
Discrepancies often arise from purity issues or methodological differences. Re-evaluate data using high-purity samples (>99%) and standardized calorimetry (e.g., bomb calorimetry for solid-state ΔfH°). Cross-check with computational thermochemistry (G4MP2 theory) and meta-analyses of published datasets .
Q. What strategies optimize this compound’s use in radical chain reactions?
Employ initiators like AIBN or UV light to generate sulfinyl radicals. Monitor chain propagation via EPR spectroscopy with spin traps (e.g., TEMPO). Kinetic studies under varied concentrations and temperatures reveal rate-limiting steps. Compare with thiol-based systems to assess hydrogen-donor efficiency .
Methodological Best Practices
Designing Reproducible Synthetic Protocols
- Table 1: Critical Parameters for Synthesis
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 25–40°C | In-situ IR monitoring |
| Solvent | Dichloromethane | GC-MS headspace analysis |
| Catalyst | None (aerobic) | ICP-MS for metal traces |
Addressing Data Variability in Kinetic Studies
Use triplicate runs with statistical outlier detection (Grubbs’ test). Report confidence intervals for rate constants and activation energies. For non-linear kinetics (e.g., autocatalysis), apply multivariate regression or machine learning models (e.g., random forests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
